(R)-1-N-Fmoc-propane-1,2-diamine HCl
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Overview
Description
(R)-1-N-Fmoc-propane-1,2-diamine HCl is an organic compound with a complex structure that includes a fluorenyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-N-Fmoc-propane-1,2-diamine HCl typically involves the reaction of 9H-fluoren-9-ylmethanol with an appropriate isocyanate or carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
(R)-1-N-Fmoc-propane-1,2-diamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl group.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
(R)-1-N-Fmoc-propane-1,2-diamine HCl has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (R)-1-N-Fmoc-propane-1,2-diamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
- 9H-fluoren-9-ylmethyl N-(tert-butoxycarbonyl)carbamate
Uniqueness
Compared to similar compounds, (R)-1-N-Fmoc-propane-1,2-diamine HCl is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a protecting group in peptide synthesis and its potential therapeutic applications make it a valuable compound in various research fields.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11,19H2,1H3,(H,20,21)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBLURFGUZUOA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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